molecular formula C18H14ClN5OS2 B2374338 N-(2-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886933-11-5

N-(2-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2374338
CAS RN: 886933-11-5
M. Wt: 415.91
InChI Key: KYYRMGFSGSZTRM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H14ClN5OS2 and its molecular weight is 415.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • A study focused on the synthesis and structural elucidation of related acetamide derivatives, highlighting their potential in antimicrobial applications. These compounds, including variants of the N-(2-chlorophenyl)acetamide group, were evaluated for their antibacterial, antifungal, and anti-tuberculosis activity (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Vibrational Spectroscopy and Computational Studies

  • Research on a similar molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, utilized vibrational spectroscopy to determine its structure. The study used density functional theory to explore the molecule's geometric equilibrium and intermolecular interactions, providing insights into the stereo-electronic interactions and stability of such compounds (Jenepha Mary, Pradhan, & James, 2022).

Antimicrobial and Antiexudative Activity

  • Another research explored the synthesis of pyrolin derivatives, closely related to the N-(2-chlorophenyl)acetamide class, demonstrating significant antiexudative properties. This indicates the potential use of such compounds in treating inflammation and related conditions (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).

Heterocyclic Synthesis

Cholinesterase Inhibition Studies

Antibacterial and Anti-Enzymatic Potential

Polyimide Materials Development

  • The thiophenyl-substituted benzidines, similar in structure to N-(2-chlorophenyl)acetamide derivatives, were used to synthesize transparent polyimides with high refractive indices and small birefringence, indicating their use in materials science (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).

Thymidylate Synthase Inhibition

  • A study on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, related to N-(2-chlorophenyl)acetamide, showed potential as inhibitors of thymidylate synthase, highlighting their potential use in cancer therapy (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Sulfanilamide Derivatives Study

Heterocycles Synthesis via Sulphenylation

  • A study on the sulphenylation of unsaturated amides, related to the N-(2-chlorophenyl)acetamide structure, demonstrated new routes to synthesize heterocycles, further expanding the chemical versatility of these compounds (Samii, Ashmawy, & Mellor, 1987).

Antimicrobial Activity of Novel Derivatives

  • Novel N-substituted sulfanilamide derivatives, including triazole compounds, were synthesized and evaluated for their antimicrobial activity, showing promising results against various pathogens (Baviskar, Khadabadi, & Deore, 2013).

Crystallographic Analysis

  • The crystalline structure of related 2-(3'-bromoanilino-5-[5'-amino-1'-(4''-chlorophenyl)-1',2',3'-triazol-4'-yl]-1,3,4-thiodiazole was determined, offering insights into the structural properties of similar compounds (Zhang, Dong, & Zhu, 1996).

Cytotoxic Activity Study

  • A study evaluated the cytotoxic activity of novel sulfonamide derivatives, indicating their potential as anticancer agents. These findings are relevant to the development of therapeutic agents based on similar chemical structures (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).

Biological Activities of Triazole Compounds

Antioxidant Activity of Amidomethane Sulfonyl-Linked Derivatives

  • A study on amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles demonstrated excellent antioxidant activity, indicating the potential of these compounds in oxidative stress-related applications (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

COX-2 Inhibitor Analysis

Crystal Structures of Acetamide Derivatives

Molecular Structure Optimization and Cytotoxicity Assay

Anticancer Evaluation of Oxazole Derivatives

  • A novel series of 4-arylsulfonyl-1,3-oxazoles were synthesized and evaluated for their anticancer activities. The study identified specific compounds with potent activity against various cancer cell lines (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).

Glutaminase Inhibition Studies

properties

IUPAC Name

N-(2-chlorophenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS2/c19-13-6-1-2-7-14(13)20-16(25)12-27-18-22-21-17(15-8-5-11-26-15)24(18)23-9-3-4-10-23/h1-11H,12H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYRMGFSGSZTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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